N-[1-(4-fluorophenyl)-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]pyridine-3-carboxamide
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Overview
Description
N-[1-(4-Fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-5-yl]pyridine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a trifluoromethyl group, and a pyrrolo[2,3-d]pyrimidine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-5-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[2,3-d]pyrimidine core, which is then functionalized with the fluorophenyl and trifluoromethyl groups. Key reagents and conditions include:
Starting Materials: Appropriate pyrimidine derivatives, fluorophenyl compounds, and trifluoromethylating agents.
Reaction Conditions: Reactions are often carried out under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation. Solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are commonly used.
Catalysts: Palladium or copper catalysts may be employed to facilitate coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-Fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-5-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized analogs.
Scientific Research Applications
N-[1-(4-Fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-5-yl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-5-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-Chlorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-5-yl]pyridine-3-carboxamide
- N-[1-(4-Bromophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-5-yl]pyridine-3-carboxamide
Uniqueness
The uniqueness of N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidin-5-yl]pyridine-3-carboxamide lies in its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the fluorophenyl and trifluoromethyl groups enhances its stability and lipophilicity, potentially improving its bioavailability and efficacy in therapeutic applications.
Properties
Molecular Formula |
C19H11F4N5O4 |
---|---|
Molecular Weight |
449.3 g/mol |
IUPAC Name |
N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H11F4N5O4/c20-10-3-5-11(6-4-10)28-13-12(15(30)26-17(28)32)18(16(31)25-13,19(21,22)23)27-14(29)9-2-1-7-24-8-9/h1-8H,(H,25,31)(H,27,29)(H,26,30,32) |
InChI Key |
VLVQBCPQUOXMNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2(C3=C(NC2=O)N(C(=O)NC3=O)C4=CC=C(C=C4)F)C(F)(F)F |
Origin of Product |
United States |
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